molecular formula C11H10ClN3O2 B6344775 Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 1264044-28-1

Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6344775
CAS No.: 1264044-28-1
M. Wt: 251.67 g/mol
InChI Key: GYGWDGPLUDLVMU-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out using alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction conditions are mild, typically occurring at room temperature, and the yields are generally high, ranging from 86% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazole compounds. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl ester group enhances its solubility and makes it a versatile intermediate for further chemical modifications. Additionally, the combination of the amino and chlorophenyl groups provides a unique scaffold for designing new compounds with potential biological activity.

Biological Activity

Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula C10H9ClN4O2 and is synthesized through various methods, including cyclo-condensation reactions involving substituted benzaldehydes and malononitrile. The synthesis typically employs alumina-silica-supported manganese dioxide as a catalyst in water, optimized for yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thereby preventing substrate access. Additionally, it modulates receptor activity, influencing various biochemical pathways within cells .

Anticancer Activity

This compound has shown promising results in anticancer research. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

  • MCF7 (breast cancer) : IC50 values indicating significant growth inhibition.
  • HeLa (cervical cancer) : Displayed moderate toxicity towards healthy cells while effectively targeting cancerous cells .

The compound's structure allows it to inhibit key pathways involved in cancer cell proliferation, making it a potential candidate for further development as an anticancer agent.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit anti-inflammatory and analgesic activities. These effects are often linked to inhibition of pro-inflammatory cytokines and modulation of pain pathways .

Comparative Biological Activity Table

Activity Cell Line/Model IC50 Values Reference
AnticancerMCF70.01 µM
HeLa38.44% growth inhibition
Anti-inflammatoryVarious modelsNot specified
AnalgesicPain modelsNot specified

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted the compound's effectiveness against A549 lung cancer cells, demonstrating significant apoptosis induction at low concentrations (IC50 = 26 µM) .
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition is crucial for developing new cancer therapies targeting cell proliferation .
  • Toxicity Assessment : In studies assessing toxicity on normal fibroblasts (GM-6114), the compound showed no significant toxicity, indicating a favorable therapeutic index for further development .

Properties

IUPAC Name

methyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-17-11(16)7-6-14-15(10(7)13)9-5-3-2-4-8(9)12/h2-6H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGWDGPLUDLVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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